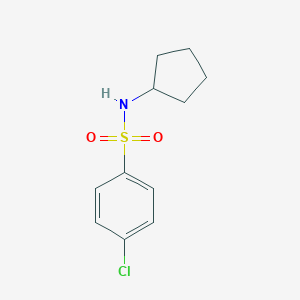

4-chloro-N-cyclopentylbenzenesulfonamide

Description

4-Chloro-N-cyclopentylbenzenesulfonamide is a sulfonamide derivative characterized by a chlorine substituent at the para position of the benzene ring and a cyclopentyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their electron-withdrawing sulfonyl groups, which influence acidity, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C11H14ClNO2S |

|---|---|

Molecular Weight |

259.75 g/mol |

IUPAC Name |

4-chloro-N-cyclopentylbenzenesulfonamide |

InChI |

InChI=1S/C11H14ClNO2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 |

InChI Key |

TZIJEZNCKUQLPW-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The para-chloro substituent is a common feature in many analogues, but variations in other positions or additional groups significantly alter properties:

- 4-Chloro-N-phenylbenzenesulfonamide (): The phenyl group on nitrogen creates a planar aromatic system, facilitating π-π stacking in crystal structures. This contrasts with the non-planar cyclopentyl group, which may reduce crystallinity and increase solubility in non-polar solvents .

- 4-Chloro-3-nitrobenzenesulfonamide (): The nitro group at the meta position enhances electron withdrawal, increasing sulfonamide acidity (pKa ~1–2) compared to the chloro-only derivative. This impacts reactivity in nucleophilic substitution reactions .

Table 1: Substituent Effects on Key Properties

Nitrogen Substituent Effects

The nature of the N-substituent governs steric and electronic properties:

- 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide (): The 3,5-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, reducing sulfonamide acidity compared to the cyclopentyl derivative. Crystallography data show twisted conformations due to steric clashes .

Table 2: Nitrogen Substituent Comparison

Structural and Crystallographic Insights

- 4-Chloro-N-phenylbenzenesulfonamide (): Crystallizes in a monoclinic system with S=O bond lengths of ~1.43 Å, typical for sulfonamides.

- N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide (): The sulfone group exhibits strong electron-withdrawing effects, but conjugation with adjacent groups is ineffective, leading to localized charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.